molecular formula C18H16ClN3O B2645767 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline CAS No. 63615-59-8

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline

Cat. No.: B2645767
CAS No.: 63615-59-8
M. Wt: 325.8
InChI Key: YLQJJEMNHRUGIT-UHFFFAOYSA-N
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Description

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is a heterocyclic compound that features a quinazoline core substituted with a 4-chlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Substitution with 4-Chlorophenyl Group:

    Attachment of Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The 4-chlorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives of the morpholine ring.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

    4-(4-Chloro-phenyl)-2-morpholin-4-yl-pyrimidine: Similar structure but with a pyrimidine core.

    4-(4-Chloro-phenyl)-2-piperidin-4-yl-quinazoline: Similar structure but with a piperidine ring instead of morpholine.

Uniqueness: 4-(4-Chloro-phenyl)-2-morpholin-4-yl-quinazoline is unique due to the presence of both the morpholine ring and the quinazoline core, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(4-chlorophenyl)quinazolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-14-7-5-13(6-8-14)17-15-3-1-2-4-16(15)20-18(21-17)22-9-11-23-12-10-22/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQJJEMNHRUGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974038
Record name 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5849-61-6
Record name 4-(4-Chlorophenyl)-2-(morpholin-4-yl)quinazolinato(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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